(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, commonly known as BFPE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Organic Synthesis and Catalysis
The stereochemistry of ionic thiol addition to acetylenic ketones, including compounds similar to (E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, has been explored for understanding reaction mechanisms and improving synthetic methodologies. These studies contribute to the development of stereochemically controlled synthesis processes, which are critical in the production of pharmaceuticals and complex organic molecules (Omar & Basyouni, 1974).
Antimicrobial Activity
Compounds containing the furan ring and piperidine structure, akin to the chemical , have been synthesized and tested for their antimicrobial properties. These studies aim to discover novel agents capable of combating pathogenic microorganisms resistant to current treatments. The research involves synthesizing novel derivatives and evaluating their efficacy against various bacterial and fungal strains (Abdel‐Aziz & Mekawey, 2009).
Pharmacological Research
Investigations into the pharmacological applications of related compounds involve examining their potential as central nervous system agents, antihypertensive, and antipsychotic drugs. These studies are foundational for developing new medications that can offer benefits in treating psychiatric disorders, hypertension, and other conditions. The research is characterized by the synthesis of structurally related compounds and subsequent evaluation of their biological activity in various in vitro and in vivo models (Raviña et al., 2000).
Material Science and Conductivity Studies
Furan derivatives, including those structurally related to this compound, have been synthesized and their electrical conductivity and electrochemical properties explored. These materials are of interest for applications in organic electronics, where their conductive properties can be utilized in the fabrication of electronic devices (Reynolds et al., 1993).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(9-8-19-7-4-14-24-19)21-12-10-18(11-13-21)16-23-15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYITVSWQWCOAT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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